molecular formula C17H18N3O4P B11398023 Phosphonic acid, [2-phenyl-5-[(3-pyridinylmethyl)amino]-4-oxazolyl]-, dimethyl ester

Phosphonic acid, [2-phenyl-5-[(3-pyridinylmethyl)amino]-4-oxazolyl]-, dimethyl ester

Cat. No.: B11398023
M. Wt: 359.32 g/mol
InChI Key: OECLAMSVKLOSBR-UHFFFAOYSA-N
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Description

DIMETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a phosphonate group, an oxazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Phosphonate Group: The phosphonate group is introduced via a phosphorylation reaction using reagents like dimethyl phosphite.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

DIMETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoles: Similar heterocyclic compounds with a pyrazole ring.

    Imidazoles: Compounds containing an imidazole ring, known for their broad range of biological activities.

    Indoles: Aromatic compounds with an indole nucleus, widely studied for their pharmacological properties.

Uniqueness

DIMETHYL (2-PHENYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H18N3O4P

Molecular Weight

359.32 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H18N3O4P/c1-22-25(21,23-2)17-16(19-12-13-7-6-10-18-11-13)24-15(20-17)14-8-4-3-5-9-14/h3-11,19H,12H2,1-2H3

InChI Key

OECLAMSVKLOSBR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CN=CC=C3)OC

Origin of Product

United States

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